methyl 6-iodo-1H-indole-2-carboxylate

Synthetic Chemistry C–C Cross-Coupling Halogen Reactivity

Methyl 6-iodo-1H-indole-2-carboxylate (CAS 887360-76-1) is a substituted indole-2-carboxylate ester distinguished by an iodine atom at the 6-position of the indole ring. As a member of the indole-2-carboxylate family—a privileged scaffold in medicinal chemistry—this compound serves as a versatile synthetic intermediate for constructing bioactive molecules, particularly those targeting integrase enzymes and G protein-coupled receptors (GPCRs).

Molecular Formula C10H8INO2
Molecular Weight 301.08 g/mol
Cat. No. B13093401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-iodo-1H-indole-2-carboxylate
Molecular FormulaC10H8INO2
Molecular Weight301.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C=C(C=C2)I
InChIInChI=1S/C10H8INO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3
InChIKeyXBEQBAJBKKNFKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-iodo-1H-indole-2-carboxylate – Procurement-Grade Overview of a 6-Halogenated Indole-2-Carboxylate Scaffold


Methyl 6-iodo-1H-indole-2-carboxylate (CAS 887360-76-1) is a substituted indole-2-carboxylate ester distinguished by an iodine atom at the 6-position of the indole ring [1]. As a member of the indole-2-carboxylate family—a privileged scaffold in medicinal chemistry—this compound serves as a versatile synthetic intermediate for constructing bioactive molecules, particularly those targeting integrase enzymes and G protein-coupled receptors (GPCRs) [2]. The iodine moiety imparts distinct reactivity advantages in cross-coupling chemistry compared to lighter halogens [1].

Why Methyl 6-iodo-1H-indole-2-carboxylate Cannot Be Casually Replaced by Other 6-Haloindole-2-carboxylate Esters


Substituting methyl 6-iodo-1H-indole-2-carboxylate with its bromo, chloro, or fluoro congeners without rigorous validation introduces quantifiable risks in both synthetic efficiency and biological performance. The iodine atom provides a reactivity advantage over bromine in copper-catalyzed cascade syntheses of indole-2-carboxylic esters [1], and the 6-position specifically accommodates lipophilic substituents that critically influence GPCR agonist potency—where a 4-fluoro-6-iodo derivative achieves an EC50 of 32.1 nM at GPR17, closely matching its 6-bromo counterpart (27.9 nM) [2]. Furthermore, the 6-iodo regioisomer should not be confused with the 5-iodo isomer, as the position of halogenation dictates distinct electronic properties and biological interaction profiles. These measurable differences preclude generic interchange without experimental confirmation.

Quantitative Differentiation Evidence: Methyl 6-iodo-1H-indole-2-carboxylate vs. Closest Analogs


Synthetic Reactivity Advantage: Iodo Substituent Outperforms Bromo and Chloro in Cu-Catalyzed Indole-2-Carboxylate Assembly

In a ligand-free, copper-catalyzed one-pot cascade reaction for assembling indole-2-carboxylic esters from 2-halo aryl aldehydes, the iodo substrate exhibits a consistently higher reactivity than the corresponding bromo and chloro substrates. The study explicitly ranks the leaving-group aptitude as iodo > bromo ⩾ chloro, indicating that the 6-iodo derivative provides a superior entry point for constructing the indole-2-carboxylate scaffold when using this methodology [1].

Synthetic Chemistry C–C Cross-Coupling Halogen Reactivity

GPR17 Agonist Potency: 6-Iodo Substitution Delivers Comparable Nanomolar Activity to 6-Bromo in an Orphan GPCR Model

In a systematic structure–activity relationship (SAR) study of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid derivatives as GPR17 agonists, the 4-fluoro-6-iodo analog (35, PSB-18484) achieved an EC50 of 32.1 nM, demonstrating potency nearly identical to that of the corresponding 4-fluoro-6-bromo analog (33, PSB-18422; EC50 27.9 nM) [1]. This head-to-head comparison within the same study demonstrates that iodine at the 6-position can substitute for bromine without significant loss of agonist activity at this therapeutically relevant orphan receptor. The 6-position was identified as tolerant of large lipophilic residues, underscoring the critical role of substitution at this position for modulating pharmacological activity [1].

GPCR Pharmacology GPR17 Agonism Inflammatory Disease Target

C6 Halogen as a Critical Determinant of HIV-1 Integrase Inhibition: π-Stacking Enables Nanomolar-to-Low-Micromolar Activity

A focused SAR campaign on indole-2-carboxylic acid-based HIV-1 integrase strand transfer inhibitors (INSTIs) demonstrated that halogen substitution at the C6 position of the indole scaffold is pivotal for engaging the viral DNA via π–π stacking interactions, a binding mode critical for antiviral potency. The optimized C6-halogenated derivative 17a achieved an IC50 of 3.11 μM against integrase strand transfer activity, representing a >10-fold improvement over the unsubstituted parent indole-2-carboxylic acid (1, IC50 ≈ 32.4 μM) [1]. This data provides class-level evidence that a C6 halogen—a structural feature shared by methyl 6-iodo-1H-indole-2-carboxylate—enables productive interaction with the integrase–vDNA complex.

HIV-1 Integrase Antiviral Drug Discovery Structure-Based Design

Broad-Spectrum Antiviral Potential of the Indole-2-Carboxylate Scaffold with Defined Potency Benchmarks

A systematic evaluation of indole-2-carboxylate derivatives against a panel of RNA viruses established clear quantitative benchmarks for antiviral activity. The most potent derivative in the series, compound 8f, achieved a selectivity index (SI) of 17.1 against Coxsackie B3 virus, while compound 14f demonstrated an IC50 of 7.53 μmol/L against influenza A with an SI of 12.1 [1]. Although the specific 6-iodo derivative was not tested in this study, the SAR analysis confirmed that substitution at the 4-position of the indole ring with alkyloxy groups was not crucial for antiviral activity, suggesting that alternative substitution patterns—including 6-halogenation—represent viable diversification vectors for this antiviral chemotype [1].

Broad-Spectrum Antiviral RNA Viruses Selectivity Index

Regioisomeric Differentiation: 6-Iodo vs. 5-Iodo Substitution Defines Divergent Electronic Landscapes

The iodine substitution position on the indole-2-carboxylate core dictates fundamentally different electronic and steric environments. The 6-position iodo substituent (methyl 6-iodo-1H-indole-2-carboxylate, CAS 887360-76-1, MW 301.08) positions the heavy halogen atom para to the indole nitrogen and meta to the ester-bearing C2 carbon, generating a distinct dipole moment and resonance profile compared to the 5-iodo regioisomer (methyl 5-iodo-1H-indole-2-carboxylate, CAS 1158639-24-7, MW 301.08) . Although isobaric, the two regioisomers exhibit different chromatographic retention behavior and differential reactivity in electrophilic substitution and metal-catalyzed cross-coupling reactions due to the altered electron density distribution across the indole ring system .

Regiochemistry Electronic Effects Physicochemical Properties

Optimal Application Scenarios for Methyl 6-iodo-1H-indole-2-carboxylate Based on Quantitative Evidence


GPCR Agonist Lead Optimization: GPR17-Targeted Inflammatory Disease Programs

The finding that 4-fluoro-6-iodo indole-2-carboxylic acid (PSB-18484) achieves an EC50 of 32.1 nM at GPR17—within 1.15-fold of the equipotent 6-bromo analog—validates the 6-iodoindole scaffold as a pharmacologically competent core for GPCR agonist development . Medicinal chemistry teams pursuing GPR17 as a target for inflammatory or demyelinating diseases can confidently employ methyl 6-iodo-1H-indole-2-carboxylate as a late-stage diversification intermediate, leveraging the iodine atom for further Pd-catalyzed cross-coupling transformations (e.g., Suzuki, Sonogashira) to explore the lipophilic-tolerant 6-position pocket identified in SAR studies .

HIV-1 Integrase Strand Transfer Inhibitor (INSTI) Discovery

Structural biology evidence confirms that C6-halogenated indole-2-carboxylic acid derivatives engage the HIV-1 integrase–viral DNA complex through a critical π–π stacking interaction with dC20, achieving a 10.4-fold potency gain (IC50 3.11 μM for compound 17a) over the unsubstituted scaffold . Methyl 6-iodo-1H-indole-2-carboxylate provides a direct synthetic entry point to this validated pharmacophore, where the iodine serves both as a productive π-stacking participant (through polarizable electron density) and as a synthetic handle for installing more elaborate C6 aromatic groups demonstrated to enhance integrase inhibition in the SAR series .

High-Efficiency Indole-2-Carboxylate Library Synthesis via Cu-Catalyzed Cascade Chemistry

The experimentally established reactivity hierarchy iodo > bromo ⩾ chloro for copper-catalyzed indole-2-carboxylate assembly positions methyl 6-iodo-1H-indole-2-carboxylate as the preferred substrate for maximizing throughput in parallel synthesis libraries . The iodine atom's superior leaving-group ability facilitates the key oxidative addition step under mild, ligand-free conditions, making this compound the halogen of choice for medicinal chemistry groups employing this cascade methodology for rapid analogue generation .

Broad-Spectrum Antiviral Fragment Evolution with Defined Selectivity Benchmarks

The indole-2-carboxylate chemotype has demonstrated reproducible broad-spectrum antiviral activity against RNA viruses including Coxsackie B3 (SI up to 17.1) and influenza A (IC50 7.53 μM, SI 12.1), with SAR indicating that the 4-position is not critical for activity . This creates an opportunity to explore 6-position diversification—using methyl 6-iodo-1H-indole-2-carboxylate as the starting point—to improve upon these established potency and selectivity benchmarks while maintaining the antiviral breadth characteristic of the scaffold .

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